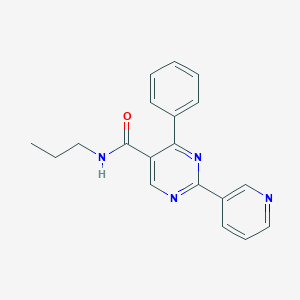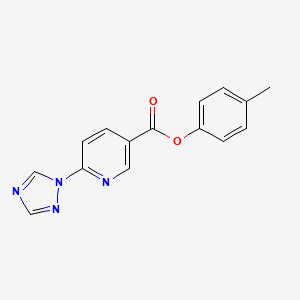
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Vue d'ensemble
Description
4-methylphenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as MPNT, is a chemical compound that belongs to the family of triazole derivatives. It has been synthesized using various methods, and its potential applications in scientific research have been explored.
Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, are prominent for their structural diversity and extensive range of biological activities, making them a focal point for new drug development. These compounds are under continuous study due to their potential in treating a wide array of diseases, and are especially noted for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The need for novel, more efficient methods of synthesizing these compounds is underscored, given their potential in addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives have shown a wide spectrum of biological activities. They have been recognized for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The versatility in chemical modeling of 1,2,4-triazoles allows for the development of new compounds with significant biological activities, making them a promising direction in scientific research (Ohloblina, 2022).
Triazoles in Antiseizure Medication Development
Triazoles have also gained attention in the field of antiseizure medication. The review of 1,2,4-triazole derivatives in antiseizure therapeutic development suggests that these compounds hold a distinct place in heterocyclic chemistry due to their diverse properties and bioactivities. Their potential value in the field of antiseizure therapeutics has been increasingly recognized, indicating that further development of 1,2,4-triazole-containing compounds could be beneficial in clinical settings (Wang et al., 2022).
Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole
Outside the realm of pharmaceuticals, 1,2,4-triazole derivatives are being explored for their utility in the development of proton-conducting fuel cell membranes. The incorporation of 1H-1,2,4-triazole into polymers is shown to significantly improve the characteristics of electrolyte membranes, indicating their potential in creating advanced materials for a variety of industrial applications (Prozorova & Pozdnyakov, 2023).
Propriétés
IUPAC Name |
(4-methylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11-2-5-13(6-3-11)21-15(20)12-4-7-14(17-8-12)19-10-16-9-18-19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHZZALQUAOYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}propanoate](/img/structure/B3134254.png)

![N-{2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-O-(2,6-dichlorobenzyl)hydroxylamine](/img/structure/B3134262.png)
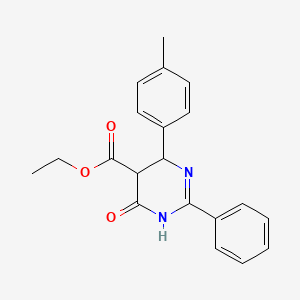
![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine](/img/structure/B3134291.png)
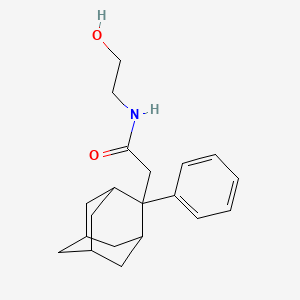
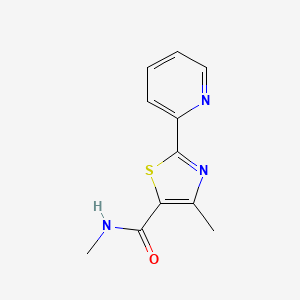
![4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B3134320.png)

![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)
![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)
![4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3134359.png)
